2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one
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Overview
Description
2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one is a complex organic compound featuring an imidazoquinoline core. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized imidazoquinoline derivatives .
Scientific Research Applications
2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[2,1-b]thiazine: Exhibits significant biological activity and is used in medicinal chemistry.
Uniqueness
2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its imidazoquinoline core differentiates it from other similar compounds, providing unique opportunities for scientific research and applications.
Properties
IUPAC Name |
2-chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(15)14(19)18-7-3-4-10-11(18)5-6-12-13(10)16-8-17(12)2/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSUHDSKELAGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C1C=CC3=C2N=CN3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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